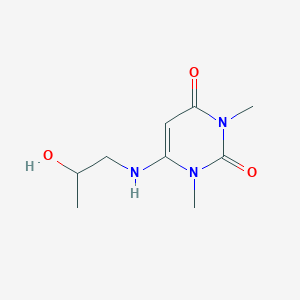![molecular formula C11H10N2OS B13107407 5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a benzothiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic pathways. One common method involves the reaction of benzothiazole derivatives with pyrrolidinone under specific conditions. For instance, the synthesis might involve a Knoevenagel condensation reaction, where benzothiazole is reacted with a suitable aldehyde in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzothiazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the benzothiazole moiety.
Benzothiazole derivatives: Contain the benzothiazole ring but differ in the substituents attached to it.
Uniqueness
5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one is unique due to the combination of the benzothiazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H10N2OS/c14-10-6-5-8(12-10)11-13-7-3-1-2-4-9(7)15-11/h1-4,8H,5-6H2,(H,12,14) |
InChI Key |
ROSKOPMFWUAERD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
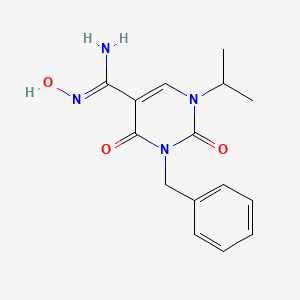
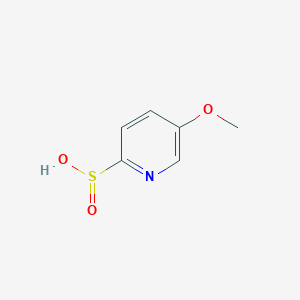
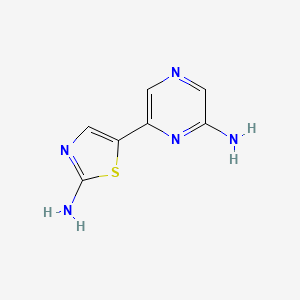
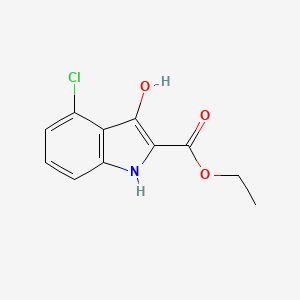

![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
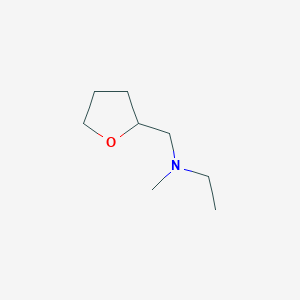
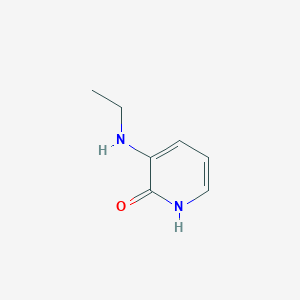

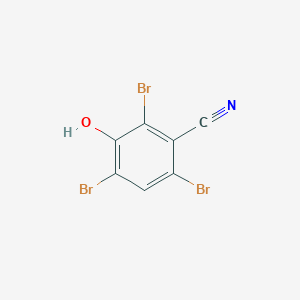
![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)

